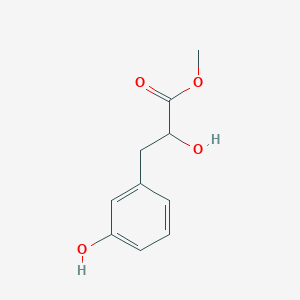

Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9,11-12H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQQHMWLBBAQQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of a Versatile Scaffold

This compound, a derivative of Danshensu (salvianic acid A), is a molecule of significant interest due to its structural motifs. The presence of a phenolic hydroxyl group, a secondary alcohol, and a methyl ester provides multiple points for chemical modification, making it an attractive scaffold for the synthesis of novel bioactive compounds. Its structural relationship to Danshensu, a naturally occurring compound with known cardiovascular protective effects, further enhances its potential in the development of new therapeutic agents.[1] This guide will explore robust synthetic strategies and detailed analytical techniques to ensure the reliable preparation and validation of this important chemical entity.

Synthetic Strategies: Pathways to the Target Molecule

Two primary synthetic routes are presented here for the preparation of this compound. The first is a direct, one-pot approach utilizing the Reformatsky reaction, while the second is a two-step sequence involving the synthesis of the parent carboxylic acid followed by esterification.

Route 1: The Reformatsky Reaction - A Direct Approach

The Reformatsky reaction offers an elegant and direct method for the synthesis of β-hydroxy esters.[2] It involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc.[3] In this case, 3-hydroxybenzaldehyde is reacted with a methyl haloacetate in the presence of activated zinc. The reaction is advantageous as the organozinc reagent is generally less reactive than Grignard reagents, allowing for the presence of the acidic phenolic hydroxyl group.[4]

Diagram of the Reformatsky Reaction Pathway

Caption: Synthetic pathway via the Reformatsky reaction.

Experimental Protocol: Reformatsky Synthesis

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 eq). Activate the zinc by adding a few crystals of iodine and gently warming until the iodine color disappears. Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the activated zinc.

-

Addition of Reactants: A solution of 3-hydroxybenzaldehyde (1.0 eq) and methyl 2-bromoacetate (1.1 eq) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of zinc.

-

Reaction Execution: After the initial exothermic reaction subsides, the mixture is heated to reflux for 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.

-

Work-up: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Route 2: Diazotization and Esterification - A Two-Step Approach

This route involves the initial synthesis of the parent carboxylic acid, 2-Hydroxy-3-(3-hydroxyphenyl)propanoic acid, from 3-amino-L-phenylalanine via a diazotization reaction, followed by hydrolysis of the diazonium salt.[6] The subsequent Fischer-Speier esterification of the carboxylic acid yields the target methyl ester.[7]

Diagram of the Two-Step Synthetic Workflow

Caption: Two-step synthesis via diazotization and esterification.

Experimental Protocol: Synthesis of the Parent Acid via Diazotization

-

Dissolution: Dissolve 3-amino-L-phenylalanine (1.0 eq) in dilute sulfuric acid in a beaker cooled in an ice-salt bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Hydrolysis: The resulting diazonium salt solution is then gently warmed to room temperature and then heated to 50-60 °C until nitrogen evolution ceases.

-

Extraction: After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-Hydroxy-3-(3-hydroxyphenyl)propanoic acid.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask, dissolve the crude 2-Hydroxy-3-(3-hydroxyphenyl)propanoic acid in an excess of methanol.[8]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.[9]

-

Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the progress by TLC.

-

Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (multiplets in the range of δ 6.7-7.2 ppm), a methine proton adjacent to the hydroxyl group (a triplet or doublet of doublets around δ 4.3-4.5 ppm), the methylene protons (a doublet of doublets or two separate multiplets around δ 2.9-3.1 ppm), the methyl ester protons (a singlet around δ 3.7 ppm), and broad singlets for the hydroxyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester (around δ 170-175 ppm), aromatic carbons (in the range of δ 115-160 ppm), the methine carbon bearing the hydroxyl group (around δ 70-75 ppm), the methylene carbon (around δ 35-40 ppm), and the methyl ester carbon (around δ 52 ppm). |

| Mass Spec. | The mass spectrum should show the molecular ion peak (M+) corresponding to the molecular weight of the compound (C₁₀H₁₂O₄, MW: 196.20 g/mol ). Common fragmentation patterns for similar molecules include the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and cleavage of the C-C bond between the hydroxyl-bearing carbon and the methylene carbon.[10][11] |

| FT-IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol and phenol, a strong absorption around 1730-1750 cm⁻¹ for the C=O stretching of the ester, and absorptions in the aromatic region (1450-1600 cm⁻¹). |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a gradient elution system of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically employed.[12] The purity is determined by integrating the peak area of the product and any impurities, detected by a UV detector at a wavelength where the aromatic ring absorbs (e.g., 275 nm).

Diagram of the HPLC Analysis Workflow

Caption: General workflow for HPLC purity analysis.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. By understanding the underlying principles of the chosen synthetic routes and employing rigorous analytical techniques, researchers can confidently prepare and validate this versatile molecule for its application in drug discovery and development. The provided protocols are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

References

- 1. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0287415) [np-mrd.org]

- 2. Reformatsky Reaction [organic-chemistry.org]

- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 4. scispace.com [scispace.com]

- 5. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 6. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents [patents.google.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. benchchem.com [benchchem.com]

A Guide to the Spectroscopic Analysis of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate, a compound of interest in drug development and chemical research. This document moves beyond a simple recitation of methods, offering in-depth explanations for experimental choices and data interpretation. It is designed for researchers, scientists, and professionals in drug development who require a robust understanding of how to apply Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for definitive structural confirmation and purity assessment. The protocols herein are presented as self-validating systems, ensuring reproducibility and scientific rigor.

Introduction: The Molecular Subject

This compound is a bifunctional molecule incorporating a secondary alcohol, a methyl ester, and a meta-substituted phenolic ring. This unique combination of functional groups presents a distinct spectroscopic fingerprint. An unambiguous characterization is paramount for its application in medicinal chemistry and materials science, where structure dictates function. This guide will systematically deconstruct the molecule's spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of the molecule. High-resolution ¹H and ¹³C NMR experiments provide detailed information on the chemical environment, connectivity, and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to display a series of distinct signals, each corresponding to a unique proton environment. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the neighboring functional groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (methine) | ~4.3-4.5 | Doublet of doublets (dd) | ~4-6, ~8-10 |

| H-3a (methylene) | ~3.0-3.2 | Doublet of doublets (dd) | ~14-16, ~4-6 |

| H-3b (methylene) | ~2.8-3.0 | Doublet of doublets (dd) | ~14-16, ~8-10 |

| Aromatic Protons | ~6.7-7.2 | Multiplet (m) | - |

| Methyl Ester (-OCH₃) | ~3.7-3.8 | Singlet (s) | - |

| Alcoholic -OH | Variable | Broad singlet (br s) | - |

| Phenolic -OH | Variable | Singlet (s) | - |

Causality of Chemical Shifts:

-

The H-2 methine proton , being attached to a carbon bearing an electron-withdrawing hydroxyl group, is expected to be deshielded and appear downfield around 3.4-4.5 ppm.[1][2]

-

The H-3 methylene protons are diastereotopic due to the adjacent chiral center (C-2). They will appear as distinct signals, each split by the H-2 proton, resulting in a complex multiplet or two doublets of doublets. These benzylic protons typically resonate in the 2.2-3 ppm range.[1]

-

The aromatic protons on the meta-substituted ring will exhibit complex splitting patterns in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm.[3]

-

The methyl ester protons will appear as a sharp singlet due to the absence of adjacent protons.

-

The chemical shifts of the hydroxyl protons are highly dependent on solvent, concentration, and temperature, and may appear as broad signals.[4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170-175 |

| Aromatic C-O | ~155-160 |

| Aromatic C (quaternary) | ~135-140 |

| Aromatic C-H | ~115-130 |

| C-2 (methine, -CHOH) | ~70-75 |

| Methyl Ester (-OCH₃) | ~50-55 |

| C-3 (methylene, -CH₂-) | ~40-45 |

Rationale for Assignments:

-

The carbonyl carbon of the ester is the most deshielded carbon, appearing furthest downfield.

-

The carbons of the aromatic ring will resonate between 110-160 ppm.[5] The carbon attached to the hydroxyl group will be the most deshielded among the aromatic carbons. The substitution pattern on the benzene ring influences the precise chemical shifts of the aromatic carbons.[6][7][8][9]

-

The C-2 carbon , bonded to the hydroxyl group, will appear in the 50-90 ppm range.[10]

-

The methyl ester carbon will have a characteristic shift around 50-55 ppm.

-

The C-3 benzylic carbon will be the most upfield of the sp² and oxygenated sp³ carbons.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[11][12][13][14][15]

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

Pasteur pipette

-

Vortex mixer

Procedure:

-

Accurately weigh the sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Vortex the sample until it is fully dissolved.

-

Using a Pasteur pipette, transfer the solution to a clean NMR tube.

-

Cap the NMR tube securely and label it appropriately.

-

Insert the tube into the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Diagram of NMR Workflow:

Caption: Workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance |

| O-H (Alcohol & Phenol) | 3200-3600 | Broad |

| C-H (Aromatic) | 3000-3100 | Sharp, medium |

| C-H (Aliphatic) | 2850-3000 | Sharp, medium |

| C=O (Ester) | 1715-1735 | Strong, sharp |

| C=C (Aromatic) | 1450-1600 | Medium to weak, multiple bands |

| C-O (Ester & Alcohol) | 1050-1300 | Strong, multiple bands |

Interpretation of Key Bands:

-

The broad O-H stretching band is a hallmark of alcohols and phenols and is due to hydrogen bonding.[16][17][18][19][20]

-

A strong, sharp peak in the 1715-1735 cm⁻¹ region is indicative of the ester carbonyl (C=O) stretch .[17]

-

The presence of the aromatic ring is confirmed by C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.

-

The "fingerprint region" below 1500 cm⁻¹ will contain a complex pattern of absorptions, including the strong C-O stretching bands of the ester and alcohol moieties.[17][19]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique that requires minimal sample preparation.[21][22][23][24][25]

Materials:

-

This compound (a small amount of solid or a drop of liquid)

-

ATR-FTIR spectrometer

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Diagram of ATR-FTIR Analysis:

Caption: Step-by-step workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent peak for the molecular ion or a related adduct.

-

Molecular Weight: 196.20 g/mol

-

Predicted Molecular Ion (M⁺): m/z 196

-

Predicted Sodium Adduct ([M+Na]⁺): m/z 219

Predicted Fragmentation Pattern

Under conditions that induce fragmentation (e.g., Collision-Induced Dissociation), the molecule is expected to break in predictable ways.

-

Loss of water (-18): A common fragmentation for alcohols, leading to a peak at m/z 178.[26][27][28]

-

Loss of the methoxy group (-31): Cleavage of the ester can result in a fragment at m/z 165.

-

Alpha-cleavage: Cleavage of the bond between C-2 and C-3 can lead to fragments corresponding to the benzylic portion and the ester-containing portion.

-

Benzylic cleavage: Fragmentation at the benzylic position is common, leading to a tropylium-like ion if rearrangement occurs.

Experimental Protocol: Direct Infusion ESI-MS

Direct infusion ESI-MS is a rapid method for obtaining the molecular weight of a pure compound.[29][30][31][32][33]

Materials:

-

This compound

-

High-purity solvent (e.g., methanol or acetonitrile with 0.1% formic acid)

-

Microsyringe and syringe pump

-

ESI-MS instrument

Procedure:

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in the chosen solvent.

-

Load the solution into a microsyringe.

-

Place the syringe in the syringe pump connected to the ESI source of the mass spectrometer.

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive or negative ion mode.

Diagram of Structural Elucidation Logic:

Caption: Integration of spectroscopic data for structural elucidation.

Conclusion: A Unified Spectroscopic Profile

The combination of NMR, FTIR, and Mass Spectrometry provides a comprehensive and self-validating approach to the structural characterization of this compound. Each technique offers a unique piece of the structural puzzle, and their collective data allows for an unambiguous assignment of the molecule's identity and purity. This guide provides the foundational knowledge and practical protocols for researchers to confidently perform and interpret these essential analytical techniques.

References

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 2, 2026, from [Link]

-

Spectroscopy of Alcohols and Phenols. (n.d.). Fiveable. Retrieved January 2, 2026, from [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved January 2, 2026, from [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Washington University in St. Louis. Retrieved January 2, 2026, from [Link]

-

Fourier Transform Infrared Spectroscopy. (2014, June 17). UCI Aerosol Photochemistry Group. Retrieved January 2, 2026, from [Link]

-

NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved January 2, 2026, from [Link]

-

Standard Operating Procedure (SOP): NMR Analysis of a Sample. (n.d.). Selar. Retrieved January 2, 2026, from [Link]

-

IR Spectrum: Alcohols and Phenols. (n.d.). Química Orgánica. Retrieved January 2, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved January 2, 2026, from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of Toledo. Retrieved January 2, 2026, from [Link]

-

Spectral Characteristics of the Benzene Ring. (2015, July 18). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

Video: NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. Retrieved January 2, 2026, from [Link]

-

Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved January 2, 2026, from [Link]

-

INFRARED SPECTROSCOPY OF ALCOHOLS & PHENOLS. (n.d.). AdiChemistry. Retrieved January 2, 2026, from [Link]

-

ATR-FTIR. (2023, August 29). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

Electrospray Direct Injection. (n.d.). University of Wisconsin-Madison. Retrieved January 2, 2026, from [Link]

-

Spectroscopy of Alcohols and Phenols. (2023, September 20). OpenStax. Retrieved January 2, 2026, from [Link]

-

Proton NMR Chemical Shifts. (2023, July 11). California State University Stanislaus. Retrieved January 2, 2026, from [Link]

-

NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved January 2, 2026, from [Link]

-

Direct Injection Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis of Proteins with High Matrix Content: Utilizing Taylor-Aris Dispersion. (2024, April 8). PubMed. Retrieved January 2, 2026, from [Link]

-

Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. (2024, October 30). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

Rapid protein identification using direct infusion nanoelectrospray ionization mass spectrometry. (2025, August 7). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Use of Direct-Infusion Electrospray Mass Spectrometry To Guide Empirical Development of Improved Conditions for Expression of Secondary Metabolites from Actinomycetes. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Table of Characteristic Proton NMR Shifts. (n.d.). University of Colorado Boulder. Retrieved January 2, 2026, from [Link]

-

Chemical shifts. (n.d.). University of Oxford. Retrieved January 2, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 2, 2026, from [Link]

-

Mass Spectrometry of Alcohols. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from [Link]

-

Mass Spectroscopy: Alcohol Fragmentation Patterns. (2019, September 19). YouTube. Retrieved January 2, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018, September 20). Chad's Prep. Retrieved January 2, 2026, from [Link]

Sources

- 1. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. web.pdx.edu [web.pdx.edu]

- 11. organomation.com [organomation.com]

- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 13. scribd.com [scribd.com]

- 14. selar.com [selar.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. fiveable.me [fiveable.me]

- 17. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. adichemistry.com [adichemistry.com]

- 20. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 21. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 22. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 23. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 24. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 27. youtube.com [youtube.com]

- 28. m.youtube.com [m.youtube.com]

- 29. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]

- 30. Direct Injection Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis of Proteins with High Matrix Content:Utilizing Taylor-Aris Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Use of Direct-Infusion Electrospray Mass Spectrometry To Guide Empirical Development of Improved Conditions for Expression of Secondary Metabolites from Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate, a notable derivative of Danshensu (Salvianic acid A), stands as a compound of significant interest in the realms of medicinal chemistry and drug development. As the methyl ester of a key water-soluble bioactive component isolated from Salvia miltiorrhiza, this molecule shares a structural lineage with compounds known for their considerable pharmacological effects, including cardiovascular protection. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its synthesis, spectroscopic characterization, and potential applications. By synthesizing available data with established chemical principles, this document aims to serve as a foundational resource for researchers engaged in the study and utilization of this promising molecule.

Chemical Identity and Structure

This compound is an organic compound featuring a methyl ester, a secondary alcohol, and a phenol functional group. Its structure is intrinsically linked to L-phenylalanine metabolism and the pharmacologically active components of Danshen, a traditional Chinese medicine.

Systematic Name: this compound[1][2]

Synonyms:

-

Danshensu methyl ester

Key Identifiers:

-

Molecular Weight: 196.20 g/mol [2]

-

InChI Key: AVQQHMWLBBAQQU-UHFFFAOYSA-N[2]

-

SMILES: COC(=O)C(O)CC1=CC=CC(O)=C1[1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

While extensive experimental data for this specific ester is not widely published, we can infer and calculate key properties based on its structure and data from closely related analogues.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.20 g/mol | [2] |

| Appearance | Expected to be a solid or oil at room temp. | Inferred |

| Purity | >95% (as available from suppliers) | [2] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. | Inferred |

Chemical Profile and Reactivity

The reactivity of this compound is governed by its three primary functional groups: the phenolic hydroxyl, the secondary aliphatic hydroxyl, and the methyl ester.

-

Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a suitable base. It is also susceptible to oxidation, a common pathway for catechol-containing compounds like its precursor, Danshensu. This oxidation can lead to the formation of quinone-type structures, potentially leading to polymerization and darkening of the compound upon exposure to air or alkaline conditions. The phenolic hydroxyl is also a key site for metabolic transformations, particularly methylation and sulfation.[3]

-

Secondary Hydroxyl Group: The aliphatic hydroxyl group can undergo typical alcohol reactions, such as oxidation to a ketone, esterification, and etherification.

-

Methyl Ester Group: The ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the parent carboxylic acid (Danshensu) and methanol. This reaction is of particular importance in biological systems, where esterases can catalyze this transformation.

Spectroscopic Profile

Detailed, experimentally verified spectra for this compound are not widely available. The following are predicted key spectroscopic features based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the secondary hydroxyl group, the methylene protons, the methyl ester protons, and the hydroxyl protons. The aromatic protons would likely appear as a complex multiplet in the range of δ 6.5-7.2 ppm. The methine proton (CH-OH) would be a multiplet around δ 4.0-4.5 ppm. The methylene protons (-CH₂-) would likely appear as a multiplet around δ 2.8-3.2 ppm. The methyl ester protons (-OCH₃) would be a sharp singlet around δ 3.7 ppm. The phenolic and alcoholic hydroxyl protons will appear as broad singlets with chemical shifts that are dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester at approximately δ 170-175 ppm. The aromatic carbons would resonate in the region of δ 110-160 ppm. The carbon bearing the secondary hydroxyl group would be expected around δ 70-75 ppm, the methylene carbon around δ 35-40 ppm, and the methyl ester carbon around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

-

A broad O-H stretching band for the hydroxyl groups in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons between 2850-3100 cm⁻¹.

-

A strong C=O stretching vibration for the ester carbonyl group around 1735 cm⁻¹.

-

C-O stretching bands for the ester and alcohol functionalities in the 1000-1300 cm⁻¹ region.

-

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 196. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, 31 u) to give a fragment at m/z 165, and the loss of the carbomethoxy group (-COOCH₃, 59 u) to give a fragment at m/z 137. Cleavage of the C-C bond between the hydroxyl-bearing carbon and the methylene group would also be a probable fragmentation pathway.

Synthesis Pathway

A likely synthetic route to this compound involves the esterification of its parent carboxylic acid, 3-(3-hydroxyphenyl)lactic acid (a close analogue of Danshensu).

Caption: Proposed Fischer Esterification synthesis route.

Experimental Protocol: Fischer Esterification (Generalized)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(3-hydroxyphenyl)lactic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Applications in Drug Development

The therapeutic potential of this compound is largely inferred from the extensive research on its parent compound, Danshensu. Danshensu exhibits a wide range of biological activities, particularly in the cardiovascular system.

-

Cardiovascular Protection: Danshensu is known to have cardioprotective effects, which are attributed to its antioxidant and anti-inflammatory properties.[4] Methylation is a key metabolic pathway for Danshensu, making its methyl ester a biologically relevant molecule to study.[3]

-

Prodrug Potential: The esterification of the carboxylic acid group in Danshensu to form this compound could potentially improve its pharmacokinetic profile. Ester prodrugs are a common strategy to enhance the lipophilicity and membrane permeability of a drug, which can lead to improved oral bioavailability.[5] The ester can then be hydrolyzed in vivo by esterases to release the active carboxylic acid.

-

Metabolic Stability: Studying the methyl ester provides insight into the metabolic fate of Danshensu. The O-methylation of the catechol moiety is a primary metabolic route, and understanding the properties of the esterified form can aid in designing more stable and effective analogues.[3][4]

Safety and Handling

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6] May also cause respiratory irritation.

-

Precautionary Measures: Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8] Avoid breathing dust, vapor, mist, or gas.[8]

-

Storage: Store in a cool, dry place in a tightly sealed container.[8]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water.[8] If on skin, wash with soap and water.[6] If inhaled, move to fresh air.[8] If swallowed, seek medical attention.[6]

Conclusion

This compound is a compound with significant potential, primarily due to its relationship with the pharmacologically active natural product, Danshensu. While a comprehensive experimental characterization of this specific molecule is still emerging, its structural features suggest a range of chemical reactivity and biological activities that warrant further investigation. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers aiming to unlock the full potential of this and related compounds in the field of drug discovery and development.

References

-

Methylation and its role in the disposition of tanshinol, a cardiovascular carboxylic catechol from Salvia miltiorrhiza roots (Danshen) - ResearchGate. (URL: [Link])

-

METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7 | Chemsrc. (URL: [Link])

-

Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 - PubChem. (URL: [Link])

-

Preclinical Absorption, Distribution, Metabolism, and Excretion of Sodium Danshensu, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - NIH. (URL: [Link])

-

Identification of a major metabolite of danshensu in rat urine and simultaneous determination of danshensu and its metabolite in plasma: Application to a pharmacokinetic study in rats | Request PDF - ResearchGate. (URL: [Link])

-

Toxicity Profiling and In Vivo Metabolism of Danshensu-Derived Novel Antihypertensive Candidate 221s (2,9) - PubMed Central. (URL: [Link])

-

Simultaneous determination and pharmacokinetics of danshensu, protocatechuic aldehyde, 4-hydroxy-3-methyloxyphenyl lact… - OUCI. (URL: [Link])

Sources

- 1. This compound 95% | CAS: 1508892-33-8 | AChemBlock [achemblock.com]

- 2. This compound [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical Absorption, Distribution, Metabolism, and Excretion of Sodium Danshensu, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. METHYL 3-(2-HYDROXYPHENYL)PROPIONATE | CAS#:20349-89-7 | Chemsrc [chemsrc.com]

Unlocking the Therapeutic Potential of Substituted Phenylpropanoates: A Technical Guide for Drug Discovery

Substituted phenylpropanoates, a versatile class of organic compounds, are attracting significant attention in the field of drug discovery for their diverse and potent biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the multifaceted therapeutic potential of these compounds. We will delve into their key biological activities, elucidate the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation. This guide is designed to bridge the gap between theoretical knowledge and practical application, empowering researchers to effectively explore and exploit the therapeutic promise of substituted phenylpropanoates.

The Chemical Versatility and Biological Significance of Phenylpropanoates

Phenylpropanoids and their derivatives are secondary metabolites widely found in plants, where they play crucial roles in defense against pathogens and UV radiation.[1][2] Their basic chemical scaffold, consisting of a phenyl group attached to a three-carbon propanoic acid side chain, allows for a vast array of substitutions, leading to a rich diversity of biological functions.[3] This structural flexibility is a key asset in drug design, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. Structure-activity relationship (SAR) studies have demonstrated that the nature, position, and stereochemistry of substituents on both the phenyl ring and the propanoic acid chain are critical determinants of biological activity and target selectivity.[3][4]

Key Biological Activities and Mechanisms of Action

Substituted phenylpropanoates have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[2]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Phenylpropanoic acid derivatives have emerged as a promising class of compounds with the potential to combat a range of pathogenic microorganisms.[5]

Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, a plausible mode of action for phenolic compounds involves the disruption of the bacterial cell membrane integrity.[5] This can lead to leakage of intracellular components and ultimately, cell death. Some derivatives may also interfere with essential microbial enzymes or metabolic pathways.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Many substituted phenylpropanoates exhibit potent antioxidant properties.

Mechanism of Action: The antioxidant capacity of these compounds often stems from their ability to donate a hydrogen atom or an electron to neutralize free radicals.[6] The presence of hydroxyl groups on the phenyl ring is a key structural feature contributing to this activity.

Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Substituted phenylpropanoates have shown significant anti-inflammatory potential.[1][7][8][9]

Mechanism of Action: A primary mechanism of anti-inflammatory action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes.[10][11] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[10][12] Additionally, some derivatives can modulate the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.[7][8][9][13] For instance, certain compounds have been shown to suppress TNF-α and upregulate the anti-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1).[7][8][9]

Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of modern drug discovery. Several substituted phenylpropanoate derivatives have demonstrated promising antiproliferative activity against various cancer cell lines.[14][15][16]

Mechanism of Action: The anticancer mechanisms of these compounds are diverse and can include inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting enzymes crucial for cancer cell proliferation.[15][16] The specific substitutions on the phenylpropanoate scaffold play a critical role in determining the potency and selectivity of their anticancer effects.[15]

Experimental Evaluation of Biological Activities: Detailed Protocols

To ensure scientific rigor and reproducibility, standardized and well-validated assays are essential for evaluating the biological activities of substituted phenylpropanoates. This section provides detailed, step-by-step protocols for key in vitro assays.

Assessment of Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[5][17][18][19]

Experimental Protocol:

-

Preparation of Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.[5]

-

Sterile 96-well microtiter plates.

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).[5]

-

Negative control (medium with solvent).

-

-

Procedure:

-

Prepare a stock solution of each test compound and the control antibiotic.

-

Dispense 100 µL of sterile broth/medium into all wells of a 96-well plate.[5]

-

Perform serial two-fold dilutions of the test compounds and controls directly in the microtiter plate.

-

Add 10 µL of the standardized microbial inoculum to each well, except for the sterility control wells.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

-

Data Analysis:

Caption: Workflow for Antimicrobial Susceptibility Testing.

Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple spectrophotometric method for assessing the antioxidant capacity of a compound.[6][20][21][22] It measures the ability of the antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from violet to yellow.[6]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[21] The solution should be freshly prepared and protected from light.[21]

-

Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[21]

-

-

Procedure:

-

In a 96-well microplate, add a specific volume of the test compound dilutions to each well.

-

Add the DPPH working solution to each well to initiate the reaction.[21]

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[21]

-

-

Data Analysis:

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.[6][21]

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:[6] % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.

-

The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

-

Caption: Mechanism of the DPPH Radical Scavenging Assay.

Assessment of Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are critical in the inflammatory pathway.[10] The inhibition is typically quantified by measuring the production of prostaglandins, such as PGE2.[23]

Experimental Protocol (Fluorometric Method):

-

Reagent Preparation:

-

Reconstitute and dilute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.[24][25]

-

Prepare a reaction buffer, heme, and a COX probe solution.[24]

-

Prepare a solution of arachidonic acid (the substrate).[24][25]

-

Dissolve test inhibitors and a known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) in a suitable solvent like DMSO.[24]

-

-

Procedure:

-

In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to the designated wells.

-

Add the diluted test inhibitors or control inhibitors to the appropriate wells.

-

Pre-incubate the plate to allow the inhibitors to interact with the enzymes.[25]

-

Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously.[24]

-

-

Data Analysis:

-

Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for a set period.[24]

-

Calculate the rate of reaction (slope) for each well.

-

The percent inhibition is calculated as follows: % Inhibition = [ (Slopeenzyme control - Slopeinhibitor) / Slopeenzyme control ] x 100

-

Determine the IC50 value for each compound against both COX-1 and COX-2 to assess potency and selectivity.[12]

-

Sources

- 1. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamscience.com [benthamscience.com]

- 17. woah.org [woah.org]

- 18. integra-biosciences.com [integra-biosciences.com]

- 19. apec.org [apec.org]

- 20. researchgate.net [researchgate.net]

- 21. acmeresearchlabs.in [acmeresearchlabs.in]

- 22. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide on Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate as a Precursor for Novel Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate, a close structural analog of the bioactive natural product Danshensu, represents a versatile and underexplored scaffold for the synthesis of novel compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis of this precursor and delineates its strategic application in the generation of a diverse library of derivatives. We will explore the chemical reactivity of its core functional groups—the phenolic hydroxyl, the secondary alcohol, and the methyl ester—and provide detailed, field-proven protocols for their modification. The rationale behind key experimental choices is elucidated to empower researchers in their synthetic endeavors. Furthermore, we will discuss the potential pharmacological applications of the resulting novel compounds, drawing parallels from the well-documented bioactivities of related phenylpropanoid structures.

Introduction: The Strategic Value of the Phenylpropanoate Scaffold

The phenylpropanoate backbone is a privileged structure in medicinal chemistry, found in a plethora of natural products and synthetic drugs. A notable example is Danshensu (3-(3,4-dihydroxyphenyl)lactic acid), a primary water-soluble bioactive component of Salvia miltiorrhiza (Danshen). Danshensu exhibits a wide range of pharmacological effects, including potent antioxidant and cardioprotective properties.[1][2] However, its clinical utility is often hampered by poor bioavailability and metabolic instability.[3]

This has spurred extensive research into the synthesis of Danshensu derivatives to enhance its drug-like properties. This compound, the focus of this guide, can be viewed as a strategic starting point for creating novel derivatives. Its structure retains the key α-hydroxy acid moiety and a phenolic ring, but with a single meta-hydroxyl group and a methyl-esterified carboxyl group. This modification from the more common 3,4-dihydroxy substitution pattern of Danshensu offers a unique electronic and steric profile, potentially leading to compounds with novel biological activities and improved pharmacokinetic profiles.

This guide will serve as a roadmap for harnessing the synthetic potential of this compound.

Synthesis of the Precursor: this compound

The most direct and logical approach to synthesizing the title precursor is through the selective esterification of its corresponding carboxylic acid, 2-hydroxy-3-(3-hydroxyphenyl)propanoic acid. The key challenge in this synthesis is the chemoselective esterification of the carboxylic acid in the presence of a reactive phenolic hydroxyl group. Several robust methods can be employed to achieve this transformation with high efficiency.

Recommended Synthetic Protocol: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed method that is well-suited for this transformation. By using the alcohol (methanol) as the solvent, the equilibrium can be driven towards the ester product.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-3-(3-hydroxyphenyl)propanoic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition: To the solution, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can range from 4 to 24 hours.[2][4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Alternative Synthetic Protocol: Chemoselective Alkylation

An alternative method involves the use of a mild base and an alkylating agent, which can offer excellent chemoselectivity for the more acidic carboxylic acid proton over the phenolic proton.[5]

Experimental Protocol:

-

Reaction Setup: Dissolve 2-hydroxy-3-(3-hydroxyphenyl)propanoic acid (1.0 equivalent) in dry N,N-dimethylformamide (DMF).

-

Base Addition: Add potassium bicarbonate (KHCO₃, 1.2 equivalents) and stir for several minutes at room temperature.

-

Alkylation: Add methyl iodide (CH₃I, 1.5 equivalents) to the mixture.

-

Reaction Execution: Heat the reaction mixture to 40°C and monitor by TLC.

-

Work-up and Purification: Upon completion, add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with 5% sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.[5]

This compound as a Versatile Precursor

The synthetic utility of this compound stems from the presence of three distinct functional groups that can be selectively modified:

-

Phenolic Hydroxyl (Ar-OH): Amenable to O-alkylation and O-acylation.

-

Secondary Alcohol (sec-OH): Can be oxidized to a ketone or acylated.

-

Methyl Ester (-COOCH₃): Can be hydrolyzed back to the carboxylic acid or converted to an amide.

The following sections will detail protocols for the derivatization at each of these sites.

Derivatization of the Phenolic Hydroxyl Group

The Williamson ether synthesis is a reliable method for forming aryl ethers. This reaction proceeds via an Sₙ2 mechanism and is most effective with primary alkyl halides.[5][6][7][8]

Generalized Protocol for O-Alkylation:

-

Deprotonation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as acetone or DMF. Add a mild base like potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

-

Alkylation: To the stirred suspension, add the desired primary alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1-1.2 equivalents).

-

Reaction: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Diagram of O-Alkylation Workflow:

Caption: Workflow for the O-alkylation of the precursor.

Derivatization of the Secondary Alcohol

The secondary alcohol can be oxidized to the corresponding α-keto ester. A variety of mild oxidizing agents can be employed to avoid over-oxidation or reaction at other sites.

Generalized Protocol for Oxidation:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).

-

Oxidant Addition: Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern oxidation protocol (oxalyl chloride, DMSO, triethylamine).[9][10] For a greener alternative, a TEMPO-catalyzed oxidation can be employed.[11][12]

-

Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature for PCC, low temperature for Swern) and monitor by TLC.

-

Work-up: The work-up procedure is dependent on the oxidant used. For PCC, the reaction mixture is typically filtered through a pad of silica gel. For Swern oxidation, the reaction is quenched with water and extracted.

-

Purification: The crude product is purified by column chromatography.

Table 1: Comparison of Oxidation Methods

| Oxidizing Agent/System | Typical Conditions | Advantages | Disadvantages |

| PCC | DCM, room temperature | Simple procedure | Chromium waste |

| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N, DCM, -78°C to rt | High yields, mild | Requires low temperatures, unpleasant odor |

| TEMPO/NaOCl | Biphasic system (e.g., DCM/water) | Catalytic, environmentally benign | Can be substrate-dependent |

Derivatization of the Methyl Ester

The methyl ester can be converted to a primary, secondary, or tertiary amide by reaction with ammonia or a primary/secondary amine. This transformation often requires elevated temperatures.[13][14]

Generalized Protocol for Amide Formation:

-

Reaction Setup: In a sealed tube or pressure vessel, combine this compound (1.0 equivalent) with the desired amine (e.g., a solution of ammonia in methanol for a primary amide, or a neat primary/secondary amine).

-

Reaction: Heat the mixture to a temperature ranging from 60 to 120°C. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction mixture and remove the volatile components under reduced pressure.

-

Purification: The resulting amide can be purified by recrystallization or column chromatography.

Proposed Synthetic Pathways to Novel Compounds

By combining the reactions described above, a multitude of novel compounds can be synthesized from the core precursor.

Diagram of Potential Synthetic Pathways:

Caption: Potential derivatization pathways from the core precursor.

Potential Pharmacological Significance of Novel Derivatives

The derivatization of this compound opens avenues to novel compounds with potentially enhanced or new biological activities.

-

Improved Lipophilicity and Bioavailability: The conversion of the phenolic hydroxyl group to an ether or the carboxylic acid to an amide can increase the lipophilicity of the molecule, potentially leading to improved cell membrane permeability and oral bioavailability.

-

Modulation of Antioxidant Activity: The phenolic hydroxyl group is a key contributor to the antioxidant properties of phenylpropanoids.[15] Its modification allows for the fine-tuning of this activity.

-

Novel Target Interactions: The introduction of new functional groups can lead to interactions with different biological targets. For instance, arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[16] The novel compounds synthesized could be screened for a wide range of activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][15][17] The m-hydroxyphenyl moiety itself is found in various bioactive compounds.[3][18]

Conclusion

This compound is a precursor with considerable, yet largely untapped, potential for the generation of novel chemical entities. This guide has provided a foundational framework for its synthesis and subsequent derivatization. The detailed protocols and strategic considerations outlined herein are intended to facilitate the exploration of this versatile scaffold by researchers in drug discovery and medicinal chemistry. The logical and systematic modification of its functional groups can lead to the development of new compounds with optimized pharmacological profiles, thereby contributing to the advancement of therapeutic innovation.

References

-

A Simple and Effective Method for Chemoselective Esterification of Phenolic Acids. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Chemoselective Esterification of Phenolic Acids and Alcohols. (2004). ACS Publications. Retrieved from [Link]

-

Selective esterifications of alcohols and phenols through carbodiimide couplings. (2004). RSC Publishing. Retrieved from [Link]

-

Danshensu Derivatives: A Series of Promising Drugs With Protective Effects Against Cardiocerebrovascular Diseases and Cancers. (2025). PubMed. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). University of Mumbai. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). University of Massachusetts Boston. Retrieved from [Link]

-

Danshen: An Overview of Its Chemistry, Pharmacology, Pharmacokinetics, and Clinical Use. (2025). ResearchGate. Retrieved from [Link]

-

Tandem, Scalable and Efficient Williamson Ether Synthesis. (2017). Organic Chemistry Research. Retrieved from [Link]

-

4-Aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivatives. (1981). ACS Publications. Retrieved from [Link]

- Direct conversion of phenols into amides and esters of benzoic acid. (n.d.). Google Patents.

-

Synthesis of Amides. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Formation of Amides From Esters. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

-

Recent advances and potential pharmacological activities of chalcone derivatives. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Synthesis of ketones by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

oxidation of alcohols. (n.d.). Chemguide. Retrieved from [Link]

-

Synthesis of methyl 3-phenylpropionate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (2017). PMC - PubMed Central. Retrieved from [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. Retrieved from [Link]

-

Electrophilic Aromatic Substitution. (n.d.). ResearchGate. Retrieved from [Link]

-

(Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. (2024). MDPI. Retrieved from [Link]

-

Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015). Master Organic Chemistry. Retrieved from [Link]

-

Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. Retrieved from [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. Retrieved from [Link]

-

Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2020). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 12. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jocpr.com [jocpr.com]

- 18. 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of Hydroxyphenylpropanoates in Drug Discovery: A Technical Guide to Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate

Foreword: Unveiling Therapeutic Promise in a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. The hydroxyphenylpropanoate core, a recurring motif in various biologically active natural products and their synthetic analogs, represents a promising frontier for therapeutic innovation. This technical guide delves into the untapped potential of a specific, yet under-explored molecule: Methyl 2-Hydroxy-3-(3-hydroxyphenyl)propanoate. While direct research on this compound is nascent, a comprehensive analysis of its structural analogs provides a compelling rationale for its investigation as a modulator of key signaling pathways implicated in inflammation and cellular proliferation. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering a synthesis of existing knowledge and a detailed experimental framework to unlock the therapeutic utility of this intriguing molecule.

The Hydroxyphenylpropanoate Scaffold: A Privileged Motif in Chemical Biology

The hydroxyphenylpropanoate backbone is characterized by a phenyl ring bearing a hydroxyl group, connected to a propanoic acid or its ester derivative. This structural arrangement confers a unique combination of hydrophilicity and lipophilicity, enabling interactions with a diverse range of biological targets. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, crucial for binding to protein active sites, while the propanoate moiety provides a flexible linker that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Known or Potential Biological Relevance |

| This compound | C₁₀H₁₂O₄ | 196.20 | 3-hydroxyphenyl, α-hydroxy methyl propanoate | Hypothesized anti-inflammatory, anti-proliferative |

| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) | C₁₉H₁₉NO₄ | 341.36 | 4-hydroxyphenyl, α,β-unsaturated amide, phenylalanine methyl ester | Anti-inflammatory (NF-κB inhibition)[1][2] |

| Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate (MAHDP) | C₁₅H₁₉NO₆S | 357.38 | 4-hydroxy-3,5-dimethoxyphenyl, thioester, N-acetylcysteine methyl ester | Anti-melanogenic (ERK pathway modulation)[3] |

| 3-(3-Hydroxyphenyl)propanoic acid | C₉H₁₀O₃ | 166.17 | 3-hydroxyphenyl, propanoic acid | Flavonoid metabolite, potential blood pressure reduction[4] |

Learning from Analogs: Deconvoluting Potential Mechanisms of Action

The therapeutic potential of this compound can be inferred from the well-documented activities of its structural relatives. These analogs, while differing in their specific substitutions, share the core hydroxyphenylpropanoate scaffold and offer valuable insights into potential biological targets and mechanisms of action.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

A compelling case for the anti-inflammatory potential of the hydroxyphenylpropanoate scaffold comes from studies on Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP). This compound has been shown to be a potent inhibitor of inflammatory cytokine production in monocyte/macrophage-like cells.[1][2] Mechanistic studies revealed that MHPAP exerts its effects by significantly inhibiting the phosphorylation of the p65 subunit of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[1][2] The ester moiety of MHPAP is crucial for its cell permeability, highlighting the importance of this functional group for bioavailability.[1]

Diagram 1: Proposed Anti-inflammatory Mechanism via NF-κB Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Modulation of Cellular Signaling: The ERK Pathway

Another structurally related compound, Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate (MAHDP), demonstrates the scaffold's potential to modulate other critical signaling cascades. MAHDP has been shown to suppress melanogenesis by promoting the proteasomal degradation of Microphthalmia-associated transcription factor (MITF) through the activation of the ERK signaling pathway.[3] This finding suggests that the hydroxyphenylpropanoate core can be tailored to interact with upstream kinases, influencing downstream gene expression.

A Proposed Research Framework for this compound

Based on the insights from its analogs, a systematic investigation of this compound is warranted. The following experimental workflow provides a comprehensive approach to characterizing its biological activity and elucidating its mechanism of action.

Diagram 2: Experimental Workflow for Biological Characterization

Caption: A stepwise approach for the comprehensive evaluation of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through established organic chemistry methodologies. One potential route involves the esterification of 3-(3-Hydroxyphenyl)lactic acid. Purity and structural confirmation should be performed using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

In Vitro Biological Evaluation

Protocol 1: Assessment of Anti-inflammatory Activity in Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes in appropriate media. Differentiate THP-1 cells into macrophages using PMA.

-

Stimulation: Pre-treat cells with varying concentrations of this compound for 1 hour.

-

LPS Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement: After a suitable incubation period, collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

-

Data Analysis: Determine the IC₅₀ value of the compound for the inhibition of each cytokine.

Protocol 2: NF-κB Reporter Gene Assay

-

Transfection: Transfect HEK293T cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Treatment and Stimulation: Treat the transfected cells with the test compound followed by stimulation with TNF-α or another NF-κB activator.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Mechanism of Action Studies

Protocol 3: Western Blot Analysis of Signaling Pathways

-

Cell Treatment: Treat cells with the compound and/or inflammatory stimulus as described in Protocol 1.

-

Protein Extraction: Lyse the cells and extract total protein or cellular fractions (nuclear and cytoplasmic).

-